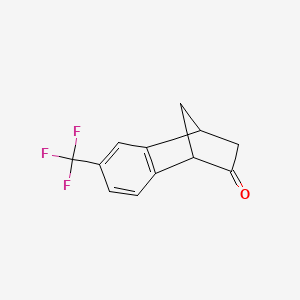
6-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one is a compound that features a trifluoromethyl group attached to a methanonaphthalene structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of molecules, making it a valuable functional group in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using photoredox catalysis, where visible light drives the generation of trifluoromethyl radicals . Common catalysts include ruthenium (II) polypyridine complexes and iridium (III) cyclometalated derivatives .
Industrial Production Methods
Industrial production of trifluoromethylated compounds often employs continuous flow reactors to ensure efficient and scalable synthesis. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful introduction of the trifluoromethyl group .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one involves the interaction of the trifluoromethyl group with molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. This interaction often involves binding to specific enzymes or receptors, leading to the modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Trifluoromethylbenzene
- Trifluoromethylphenol
- Trifluoromethylpyridine
Uniqueness
6-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one is unique due to its methanonaphthalene structure, which imparts distinct chemical and physical properties compared to other trifluoromethylated compounds. This uniqueness makes it a valuable compound for specific applications in pharmaceuticals and materials science .
Properties
CAS No. |
69103-41-9 |
|---|---|
Molecular Formula |
C12H9F3O |
Molecular Weight |
226.19 g/mol |
IUPAC Name |
4-(trifluoromethyl)tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-one |
InChI |
InChI=1S/C12H9F3O/c13-12(14,15)7-1-2-8-9(5-7)6-3-10(8)11(16)4-6/h1-2,5-6,10H,3-4H2 |
InChI Key |
XHSHABTZTJQYOH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=O)C1C3=C2C=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















